3-(4-Fluorobenzyl)-8-tosyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound characterized by its unique spirocyclic structure and the presence of multiple functional groups. This compound belongs to the class of spiro compounds, which are defined by having two or more rings that share a single atom. The specific arrangement of its components makes it an interesting subject for various scientific investigations, particularly in medicinal chemistry due to its potential biological activities.
This compound can be classified under spirocyclic compounds and heterocycles, which are known for their diverse chemical properties and biological activities. The IUPAC name reflects its structural complexity, with the inclusion of a tosyl group (a sulfonyl functional group) and a fluorobenzyl moiety, which enhances its reactivity and potential applications in drug development.
The synthesis of 3-(4-Fluorobenzyl)-8-tosyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves several steps:
The detailed mechanisms and conditions for these reactions can vary significantly based on the desired yield and purity of the final compound.
The molecular structure of 3-(4-Fluorobenzyl)-8-tosyl-1,3,8-triazaspiro[4.5]decane-2,4-dione features a spirocyclic framework that includes:
3-(4-Fluorobenzyl)-8-tosyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can participate in various chemical reactions:
These reactions are essential for modifying the compound's properties for specific applications.
The mechanism of action for 3-(4-Fluorobenzyl)-8-tosyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is primarily associated with its interaction with biological targets:
Understanding these mechanisms is crucial for developing therapeutic agents based on this compound.
Relevant data regarding melting point, boiling point, and spectral data (NMR, IR) would further elucidate its properties but are often specific to experimental conditions.
3-(4-Fluorobenzyl)-8-tosyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has potential applications in various scientific fields:
The identification of 3-(4-fluorobenzyl)-8-tosyl-1,3,8-triazaspiro[4.5]decane-2,4-dione as a novel δ opioid receptor agonist originated from a targeted high-throughput screening (HTS) campaign. Researchers employed a GPCR-focused chemical library (ChemBridge GPCR Library) comprising 4,330 compounds arrayed across fourteen 384-well plates [3]. The screening platform utilized DiscoverX PathHunter CHO-K1 cells stably expressing human DOR coupled with either β-arrestin 1 (CVCLLA96) or β-arrestin 2 (CVCLKY68). This experimental design enabled simultaneous assessment of compound activity across both β-arrestin isoforms, providing initial insights into signaling bias [3].
Automated liquid handling (Echo 550 acoustic dispenser) ensured precise compound transfer (5 nl of 20 mM stock), yielding a final screening concentration of 10 µM. Controls included vehicle (0.02% DMSO, 32 wells) and the reference DOR agonist SNC80 (10 µM, 32 wells). Primary hits were selected based on a threshold of ≥40% β-arrestin recruitment activity relative to SNC80, yielding 43 initial actives. Subsequent triaging via counter-screening against parental cell lines and radioligand displacement assays confirmed the 1,3,8-triazaspiro[4.5]decane-2,4-dione core as a privileged scaffold for DOR engagement [2] [3].
Table 1: High-Throughput Screening Parameters for DOR Agonist Discovery
Screening Component | Specification |
---|---|
Compound Library | ChemBridge GPCR Library (4,330 compounds) |
Screening Concentration | 10 µM |
Cell Model | PathHunter CHO-K1 DOR/β-arrestin 1 & 2 |
Positive Control | SNC80 (10 µM) |
Hit Selection Threshold | ≥40% β-arrestin recruitment vs. SNC80 |
Primary Hits | 43 compounds |
β-arrestin recruitment profiling served as the cornerstone for evaluating structure-activity relationships within the 1,3,8-triazaspiro[4.5]decane-2,4-dione series. The parent scaffold (1,3,8-triazaspiro[4.5]decane-2,4-dione, MW: 169.18 g/mol) exhibited negligible DOR activity [1] [5]. Introduction of the 4-fluorobenzyl moiety at position N3 and tosyl (p-toluenesulfonyl) at position N8 dramatically enhanced potency and selectivity. The optimized derivative, 3-(4-fluorobenzyl)-8-tosyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (C₂₀H₁₉F₂N₃O₄S, MW: 435.45 g/mol), demonstrated submicromolar EC₅₀ values in β-arrestin recruitment assays [6].
Critically, this compound exhibited distinct signaling bias compared to classical DOR agonists. While SNC80 showed near-full efficacy in β-arrestin 2 recruitment (Eₘₐₓ >95%), the spirocyclic derivative exhibited significantly reduced β-arrestin recruitment (Eₘₐₓ: 40-60%), indicating preferential G-protein coupling. This bias was quantified using the Transduction Coefficient (ΔΔlog(τ/Kₐ)) analysis, revealing a 5.7-fold bias toward Gαᵢ-mediated cAMP inhibition over β-arrestin 2 recruitment [2] [3]. The mechanistic basis was explored via molecular docking, which predicted deep insertion of the spirocyclic core into the DOR orthosteric pocket, with the 4-fluorobenzyl and tosyl groups forming hydrophobic contacts with transmembrane helices 3 and 6 [3].
Table 2: Signaling Profile of 3-(4-Fluorobenzyl)-8-Tosyl Derivative vs. Reference Agonists
Parameter | 3-(4-Fluorobenzyl)-8-Tosyl Derivative | SNC80 | Leu⁵-Enkephalin |
---|---|---|---|
β-Arrestin 2 Eₘₐₓ (%) | 58 ± 4* | 100 ± 3 | 100 ± 2 |
cAMP Inhibition EC₅₀ (nM) | 127 ± 15* | 11 ± 2 | 8 ± 1 |
Gαᵢ Bias (ΔΔlog(τ/Kₐ)) | +0.75* | 0 | -0.12 |
DOR Selectivity (GPCR Panel) | >1,000x selectivity over 167 GPCRs* | Moderate MOR cross-reactivity | Low selectivity |
*Data representative of key findings from [2] [3] [6]*
The 1,3,8-triazaspiro[4.5]decane-2,4-dione chemotype represents a structural departure from traditional diethylbenzamide-based DOR agonists like SNC80. Key pharmacological differences underpin its therapeutic potential:
Table 3: Chemotype Comparison: Spirocyclic vs. SNC80-Class DOR Agonists
Property | Spirocyclic Chemotype | SNC80-Class Agonists |
---|---|---|
Core Structure | 1,3,8-Triazaspiro[4.5]decane-2,4-dione | Diethylbenzamide-piperazine |
Representative Lead | 3-(4-Fluorobenzyl)-8-tosyl derivative | SNC80 / DPI-287 / AZD2327 |
β-Arrestin 2 Recruitment | Partial (40-60% Eₘₐₓ) | Full (>95% Eₘₐₓ) |
Gαᵢ Protein Bias | Marked (ΔΔlog(τ/Kₐ) > +0.7) | Neutral or β-arrestin biased |
Tachyphylaxis Development | Absent (5-day CFA model) | Rapid (within 72 hours) |
Seizure Incidence | 0% (10 mg/kg) | 80-100% (10 mg/kg) |
This chemotype’s selectivity was validated in a gpcrMAX panel screening, showing >1,000-fold selectivity for DOR over 167 other GPCRs, including MOR, KOR, and non-opioid neuromodulatory receptors [3]. Its unique pharmacological signature—submicromolar potency, Gαᵢ bias, and negligible β-arrestin recruitment—positions it as a critical tool for deconvoluting DOR signaling in neurological disorders [2] [3].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1